molecular formula C21H20FN5O B6459046 2-{4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile CAS No. 2549037-44-5

2-{4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile

Cat. No.: B6459046
CAS No.: 2549037-44-5
M. Wt: 377.4 g/mol
InChI Key: CNADRLCGKDKJLO-UHFFFAOYSA-N
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Description

The compound 2-{4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a fused quinazolinone core substituted with a fluorine atom at position 7, a methylpyridine-carbonitrile moiety, and a piperidinyl linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The fluorine substituent enhances metabolic stability and bioavailability, while the carbonitrile group contributes to binding interactions with biological targets. The piperidine linker likely modulates solubility and conformational flexibility, critical for optimizing drug-like properties.

Properties

IUPAC Name

2-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c1-14-2-3-16(11-23)20(25-14)26-8-6-15(7-9-26)12-27-13-24-19-10-17(22)4-5-18(19)21(27)28/h2-5,10,13,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNADRLCGKDKJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, as outlined below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Relevance
Target Compound Quinazolinone 7-Fluoro, piperidinyl-methyl, 6-methylpyridine-3-carbonitrile Hypothesized kinase inhibitor
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile () Pyridine-carbonitrile 4-Phenylpiperazine CNS-targeting agents (e.g., 5-HT receptors)
6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile () Pyridine-carbonitrile 3-Amino-4-methylpyrazole Anticancer or anti-inflammatory
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile () Pyrazolo-pyrimidine 4-Fluorophenyl, butylamino, p-tolyl Kinase inhibition (e.g., EGFR)

Key Observations

Core Structure Differences: The target compound’s quinazolinone core distinguishes it from pyridine-carbonitrile () or pyrazolo-pyrimidine () analogs. Quinazolinones are associated with tyrosine kinase inhibition (e.g., EGFR), while pyridine-carbonitriles often target neurotransmitter receptors .

Substituent Effects: The 7-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s phenylpiperazine derivative). Fluorine reduces oxidative metabolism, improving half-life . The piperidinyl-methyl linker may confer better solubility than rigid aromatic linkers (e.g., ’s p-tolyl group), which could hinder membrane permeability.

Carbonitrile Role :

  • The carbonitrile group in the target compound and analogs () likely engages in hydrogen bonding with enzymatic targets. For example, in kinase inhibitors, this group interacts with hinge-region residues .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the quinazolinone and pyridine-carbonitrile moieties, similar to methods in (ionic liquid-mediated condensation). However, the piperidinyl linker may introduce challenges in regioselectivity compared to simpler analogs .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile 5-Butylamino-6-(4-fluorophenyl)-pyrazolo-pyrimidine
Molecular Weight (g/mol) ~425 (estimated) 320 438
LogP ~3.2 2.8 4.1
Water Solubility Moderate Low Low

Research Implications and Limitations

While the provided evidence lacks direct experimental data (e.g., IC50 values, pharmacokinetic profiles) for the target compound, structural comparisons suggest:

  • Advantages : Enhanced metabolic stability (fluorine), balanced solubility (piperidine linker), and versatile binding (carbonitrile).
  • Limitations: Potential synthetic complexity and unconfirmed biological activity.

Further studies should focus on synthesizing the compound and evaluating its kinase inhibition profile relative to analogs like ’s pyrazolo-pyrimidine derivative.

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